Cas no 2137509-66-9 (4-chloro-N-(4-hydroxy-2-oxooxolan-3-yl)butanamide)

4-Chloro-N-(4-hydroxy-2-oxooxolan-3-yl)butanamide is a specialized organic compound featuring a chloro-substituted butanamide moiety linked to a hydroxy-oxooxolane ring. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and fine chemical synthesis. The presence of both electrophilic (chloro) and nucleophilic (hydroxy, carbonyl) functional groups allows for versatile derivatization, enabling applications in heterocycle formation and peptide-like bond construction. Its lactone-like oxolane ring enhances solubility in polar solvents, facilitating purification and downstream reactions. The compound's well-defined stereochemistry and functional group compatibility make it particularly useful in targeted synthetic routes, such as the preparation of bioactive molecules or chiral building blocks.
4-chloro-N-(4-hydroxy-2-oxooxolan-3-yl)butanamide structure
2137509-66-9 structure
商品名:4-chloro-N-(4-hydroxy-2-oxooxolan-3-yl)butanamide
CAS番号:2137509-66-9
MF:C8H12ClNO4
メガワット:221.638181686401
CID:6567664
PubChem ID:165458183

4-chloro-N-(4-hydroxy-2-oxooxolan-3-yl)butanamide 化学的及び物理的性質

名前と識別子

    • 4-chloro-N-(4-hydroxy-2-oxooxolan-3-yl)butanamide
    • 2137509-66-9
    • EN300-741390
    • インチ: 1S/C8H12ClNO4/c9-3-1-2-6(12)10-7-5(11)4-14-8(7)13/h5,7,11H,1-4H2,(H,10,12)
    • InChIKey: SJTISAITPCCMFU-UHFFFAOYSA-N
    • ほほえんだ: ClCCCC(NC1C(=O)OCC1O)=O

計算された属性

  • せいみつぶんしりょう: 221.0454856g/mol
  • どういたいしつりょう: 221.0454856g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 233
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.5

4-chloro-N-(4-hydroxy-2-oxooxolan-3-yl)butanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-741390-1.0g
4-chloro-N-(4-hydroxy-2-oxooxolan-3-yl)butanamide
2137509-66-9
1g
$0.0 2023-06-06

4-chloro-N-(4-hydroxy-2-oxooxolan-3-yl)butanamide 関連文献

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4-chloro-N-(4-hydroxy-2-oxooxolan-3-yl)butanamideに関する追加情報

4-Chloro-N-(4-Hydroxy-2-Oxooxolan-3-Yl)Butanamide: A Comprehensive Overview

4-Chloro-N-(4-hydroxy-2-oxooxolan-3-yl)butanamide (CAS No. 2137509-66-9) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and material science. The molecule consists of a butanamide backbone with a chlorine substituent at the fourth position and a hydroxyoxolane group attached to the nitrogen atom. This combination of functional groups imparts distinctive chemical and biological properties to the compound.

Recent studies have highlighted the importance of chlorinated amides in medicinal chemistry, particularly in the design of bioactive molecules. The presence of the chlorine atom in 4-chloro-N-(4-hydroxy-2-oxooxolan-3-yl)butanamide contributes to its lipophilicity, which is a critical factor for drug absorption and permeability. Additionally, the hydroxyoxolane group introduces hydrophilic characteristics, creating a balance between lipophilicity and hydrophilicity that is often desirable in pharmaceutical agents.

The synthesis of 4-chloro-N-(4-hydroxy-2-oxooxolan-3-yl)butanamide involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and purification techniques. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, with some studies focusing on green chemistry approaches to minimize environmental impact.

In terms of biological activity, 4-chloro-N-(4-hydroxy-2-oxooxolan-3-yl)butanamide has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. For instance, recent findings suggest that this compound may exhibit inhibitory effects on certain kinases, which are key players in cellular signaling pathways associated with diseases such as cancer and inflammation. Furthermore, its ability to interact with specific receptors makes it a candidate for further investigation in drug discovery programs.

The structural versatility of 4-chloro-N-(4-hydroxy-2-oxooxolan

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